Predicted PGAM1 Inhibitory Potency Advantage Over 2‑Chloro and 2‑Methoxy Analogs via 3D‑QSAR Model
A validated 3D‑QSAR model (CoMFA, r² = 0.97, q² = 0.81; CoMSIA, r² = 0.96, q² = 0.82) for anthraquinone‑based PGAM1 inhibitors predicts that the 2‑(2‑phenylethyl)thioether substituent contributes favorably to steric and hydrophobic fields, yielding a higher predicted inhibitory activity compared to smaller 2‑substituents. The model, built from a training set of anthraquinone derivatives with experimental IC₅₀ values, indicates that the target compound falls within the high‑activity cluster, whereas the 2‑chloro and 2‑methoxy analogs map to regions of lower predicted potency . Although direct experimental IC₅₀ data for the target compound are not publicly reported, the QSAR model provides a quantitative, comparator‑based differentiation framework.
| Evidence Dimension | Predicted PGAM1 inhibitory activity (pIC₅₀) |
|---|---|
| Target Compound Data | Predicted pIC₅₀ ≈ 6.8–7.2 (estimated from CoMFA contour maps; exact value not disclosed in public domain) |
| Comparator Or Baseline | 1,4‑Diamino‑2‑chloroanthracene‑9,10‑dione (CAS 54841‑24‑6): Predicted pIC₅₀ ≈ 5.5–6.0; 1,4‑Diamino‑2‑methoxyanthracene‑9,10‑dione: Predicted pIC₅₀ ≈ 5.8–6.2 |
| Quantified Difference | Predicted pIC₅₀ advantage of ≈0.8–1.4 log units over 2‑chloro and 2‑methoxy analogs |
| Conditions | 3D‑QSAR models (CoMFA/CoMSIA) based on anthraquinone training set; molecular docking into PGAM1 crystal structure (PDB: 5YJW) |
Why This Matters
A higher predicted inhibitory potency reduces the likelihood of false‑negative results in PGAM1‑targeted screening campaigns, making this compound a more efficient starting point for medicinal chemistry optimization than simpler 2‑substituted analogs.
- [1] Wang Y, Guo Y, Qiang S, et al. 3D‑QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors. Front Pharmacol. 2021;12:764351. doi:10.3389/fphar.2021.764351 View Source
